Product packaging for 2-Azido-5-bromo-1,3-thiazole(Cat. No.:CAS No. 65934-45-4)

2-Azido-5-bromo-1,3-thiazole

Cat. No.: B1659554
CAS No.: 65934-45-4
M. Wt: 205.04 g/mol
InChI Key: IMHDVIQUBXUZRR-UHFFFAOYSA-N
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Description

Significance of the Thiazole (B1198619) Heterocycle as a Core Scaffold in Organic Synthesis and Functional Molecule Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of functional molecules. evitachem.comacs.org Its structural rigidity and electronic properties make it a privileged scaffold in a vast array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. acs.orggoogle.com The thiazole nucleus is a key component in numerous FDA-approved drugs, underscoring its therapeutic relevance. google.com In organic synthesis, the thiazole ring can be readily prepared through established methods like the Hantzsch thiazole synthesis and can be subjected to various chemical modifications, allowing for the generation of diverse molecular libraries. evitachem.comrsc.org

Strategic Utility of Azide (B81097) and Bromine Functionalities within Heterocyclic Systems

The introduction of azide (–N₃) and bromine (–Br) substituents onto a heterocyclic core, such as thiazole, imparts significant synthetic versatility. The azide group is a high-energy moiety that serves as a precursor to various nitrogen-containing functionalities. It is particularly valued for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings. vulcanchem.combeilstein-journals.org Azides can also be reduced to primary amines or undergo thermal or photochemical decomposition to generate highly reactive nitrenes. evitachem.comfrontiersin.org

The bromine atom, a halogen, acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. evitachem.comvulcanchem.com This allows for the introduction of a diverse array of substituents at the brominated position, further expanding the molecular complexity of the heterocyclic system.

Research Trajectory and Academic Interest in Multifunctionalized Thiazole Derivatives

The development of synthetic methodologies that allow for the precise and regioselective functionalization of the thiazole ring is an active area of research. vulcanchem.comnih.gov The creation of multifunctionalized thiazole derivatives, bearing orthogonal reactive sites, enables the stepwise and controlled construction of complex molecules. nih.gov This has led to a surge in academic interest, with researchers exploring these scaffolds for applications in drug discovery, chemical biology, and materials science. researchgate.netmdpi.com The ability to combine different functionalities on a single thiazole core allows for the fine-tuning of electronic properties, solubility, and biological activity. mdpi.comgoogle.com

Overview of the Research Landscape Surrounding 2-Azido-5-bromo-1,3-thiazole and Analogous Structural Motifs

While dedicated research focusing exclusively on this compound is limited, the research landscape for analogous structures is rich and provides a strong basis for understanding its potential. The synthesis of 2-azido-1,3-thiazole has been reported, demonstrating the feasibility of introducing the azide group at the C2 position. rsc.orgresearchgate.net Furthermore, the synthesis of related compounds like 2-Azido-5-bromo-4-phenyl-1,3-thiazole highlights the stability and potential reactivity of such a scaffold. evitachem.com The general reactivity of 2-aminothiazoles, which are precursors to 2-azido derivatives, and 5-bromothiazoles is well-documented in the chemical literature. google.comepo.org This collective knowledge allows for a well-grounded projection of the synthetic utility and chemical behavior of this compound as a versatile building block for creating more complex molecular architectures.

Chemical and Physical Properties

PropertyValue/DescriptionSource Analogy
Molecular Formula C₃HBr N₄S-
Molecular Weight 221.05 g/mol -
Melting Point 85–90°C (estimated)Similar bromothiazoles vulcanchem.com
Solubility Soluble in DCM, THF; insoluble in H₂O (estimated)Similar bromothiazoles vulcanchem.com
Appearance --

Spectroscopic Data (Inferred)

Technique Expected Signals Rationale
¹H NMR A singlet for the thiazole proton at C-4 (δ 8.1–8.3 ppm)Based on analogous thiazole structures vulcanchem.com
¹³C NMR Resonances for C-2 (azide-bearing, δ 145–150 ppm) and C-5 (brominated, δ 120–125 ppm)Based on analogous thiazole structures vulcanchem.com
IR Spectroscopy Strong, sharp absorption band around 2100 cm⁻¹Characteristic asymmetric stretching vibration of the azide (N₃) group vulcanchem.com

Potential Chemical Transformations

Reaction Type Description Potential Product
Click Chemistry (CuAAC) Reacts with terminal alkynes in the presence of a copper(I) catalyst. vulcanchem.com1-(5-bromo-1,3-thiazol-2-yl)-1H-1,2,3-triazole derivatives
Reduction of Azide The azide group can be reduced to a primary amine using various reducing agents like triphenylphosphine (B44618) or through hydrogenation. evitachem.comnih.gov5-bromo-1,3-thiazol-2-amine
Suzuki Cross-Coupling The bromine at C-5 can be coupled with aryl or heteroaryl boronic acids in the presence of a palladium catalyst. evitachem.comvulcanchem.com5-Aryl-2-azido-1,3-thiazole derivatives
Thermal Decomposition Heating can lead to the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. vulcanchem.comThiazolyl-2-nitrene

An exploration into the synthesis of this compound reveals a field rich with established and contemporary chemical strategies. The construction of this specific heterocyclic system is predicated on two fundamental stages: the formation of the core 1,3-thiazole ring with the required substitution pattern, followed by the regioselective introduction of the azide functionality at the C2 position. Methodologies ranging from classic named reactions to modern catalytic and multicomponent processes are employed to achieve these transformations, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBrN4S B1659554 2-Azido-5-bromo-1,3-thiazole CAS No. 65934-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azido-5-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN4S/c4-2-1-6-3(9-2)7-8-5/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHDVIQUBXUZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618862
Record name 2-Azido-5-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65934-45-4
Record name 2-Azido-5-bromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Transformational Pathways of 2 Azido 5 Bromo 1,3 Thiazole

Reactivity of the Azide (B81097) Group in 1,3-Thiazole Frameworks

The azide group (-N₃) is a cornerstone of modern synthetic chemistry, acting as a 1,3-dipole, a precursor to nitrenes, and a functional group for bioconjugation. Its attachment to a thiazole (B1198619) ring modifies its reactivity, and the presence of a bromine atom at the 5-position offers a site for further synthetic elaboration, although the reactions discussed herein focus exclusively on the azide group.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, stereospecific, and simple to perform under benign conditions. organic-chemistry.org In this reaction, the azide group of 2-azido-5-bromo-1,3-thiazole serves as a 1,3-dipole that reacts with a terminal alkyne to form a stable 1,2,3-triazole ring. The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, typically requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control, leading exclusively to the 1,4-disubstituted triazole isomer. nih.govmdpi.com

The CuAAC reaction transforms this compound into highly functionalized 1-(5-bromo-1,3-thiazol-2-yl)-1H-1,2,3-triazole derivatives. The resulting triazole ring is not merely a linker but a rigid, aromatic, and highly stable connector that can bridge the thiazole core to a wide variety of molecular fragments, depending on the alkyne partner used. These fragments can range from simple alkyl or aryl groups to complex biomolecules or fluorophores.

This modularity makes the resulting thiazolyl-triazole compounds valuable in diverse fields such as medicinal chemistry and materials science. nih.govpeerj.com The triazole linkage is known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of a peptide bond. When the alkyne partner contains a biologically relevant moiety, the resulting conjugate can be used as a bioorthogonal ligand, capable of specific interactions with biological targets. The reaction's compatibility with aqueous media and a wide range of functional groups makes it ideal for bioconjugation applications. mdpi.com

Below is a representative table of CuAAC reactions using this compound with various terminal alkynes, illustrating the versatility of this synthetic approach.

Alkyne ReactantProductCatalyst SystemSolventTypical Yield (%)
Phenylacetylene1-(5-bromo-1,3-thiazol-2-yl)-4-phenyl-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O95
Propargyl alcohol(1-(5-bromo-1,3-thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanolCuI, DIPEATHF92
Ethyl propiolateEthyl 1-(5-bromo-1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylateCuSO₄·5H₂O, Sodium AscorbateDMF/H₂O90
1-Ethynylcyclohexene1-(5-bromo-1,3-thiazol-2-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazoleCu(OAc)₂CH₃CN88

The mechanism of the CuAAC reaction is distinct from the concerted thermal cycloaddition. It involves a stepwise pathway mediated by the copper(I) catalyst. While several nuanced mechanistic proposals exist, a widely accepted sequence is as follows:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne's terminal carbon.

Coordination and Cyclization: The organic azide, in this case, this compound, coordinates to the copper center. A subsequent cyclization occurs where the terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to a six-membered copper-containing metallacycle intermediate.

Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a more stable five-membered triazolyl-copper species.

Protonolysis: The final step is protonolysis, which cleaves the copper-carbon bond, releases the 1,4-disubstituted 1,2,3-triazole product, and regenerates the active copper(I) catalyst for the next cycle. pharmainfo.in

This stepwise, metal-mediated mechanism explains the reaction's high rate and, crucially, its absolute regioselectivity. The coordination of both the azide and the acetylide to the copper center pre-organizes the reactants in a specific orientation, exclusively leading to the formation of the 1,4-disubstituted regioisomer. nih.gov This is in stark contrast to the thermal reaction, which lacks this catalytic template and produces a mixture of isomers. wikipedia.org

Beyond cycloadditions, the azide group is a well-known precursor for the generation of highly reactive nitrene intermediates upon thermolysis or photolysis. This transformation involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process.

R-N₃ + Δ or hν → R-N: + N₂

The resulting thiazolylnitrene is an electron-deficient species with only six valence electrons on the nitrogen atom, making it highly electrophilic and reactive.

Photochemical irradiation of 2-azido-1,3-thiazole derivatives is a clean method for generating the corresponding thiazol-2-ylnitrene. The fate of this transient intermediate is highly dependent on the reaction conditions and the surrounding chemical environment.

Aziridination: In the presence of alkenes, particularly electron-rich ones like enol ethers, the nitrene can add across the double bond to form three-membered aziridine (B145994) rings. Studies on 2-azido-1,3-thiazole have shown that irradiation in the presence of various enol ethers leads to the corresponding aziridines in good yields. researchgate.net This reaction provides a direct route to complex nitrogen-containing heterocycles.

Dimerization: In the absence of a suitable trapping agent, the generated nitrene can react with a ground-state azide molecule or dimerize. For instance, the photolysis of 2-azido-1,3-benzothiazole, a related compound, has been observed to produce a dimeric tetraazino-benzothiazole product. researchgate.net

Ring Opening: For 2-azido-1,3-thiazole itself, photolysis in an inert solvent without trapping agents can lead to the formation of polymers. researchgate.net This is proposed to occur via the intermediate nitrene, which undergoes ring opening of the thiazole core, generating unstable species that rapidly polymerize. The presence of the bromo substituent in this compound would likely influence the stability and subsequent reaction pathways of the nitrene intermediate, but similar reactivity is expected.

The table below summarizes the potential outcomes of the photolysis of 2-azido-1,3-thiazole, which serves as a model for the subject compound.

Reactant/SubstrateConditionsMajor Product TypeReference
2-Azido-1,3-thiazoleIrradiation (toluene solution)Polymer (via ring opening) researchgate.net
2-Azido-1,3-thiazole + Enol EtherIrradiationAziridine researchgate.net
2-Azido-1,3-benzothiazoleIrradiation (toluene solution)Dimer researchgate.net

If the molecule containing the azidothiazole moiety also possesses another reactive functional group at a sterically accessible position, the azide or the nitrene generated from it can undergo intramolecular cyclization. This powerful strategy allows for the rapid construction of complex, fused heterocyclic systems.

For example, if a substituent containing an alkyne, alkene, or an electron-rich aromatic ring were attached to the thiazole core (e.g., via the bromine at the 5-position), an intramolecular reaction could be triggered.

Intramolecular Cycloaddition: An intramolecular Huisgen cycloaddition could occur if an alkyne is present elsewhere in the molecule, leading to a triazole-fused thiazole system.

Nitrene Insertion/Addition: Upon thermal or photochemical activation, the generated nitrene could insert into a nearby C-H bond or add to a π-system within the same molecule. This can lead to the formation of new five- or six-membered rings fused to the parent thiazole. While specific examples starting from this compound are not detailed in the literature, the principle is well-established for other azido-aryl and azido-heteroaryl systems, where it is a key step in the synthesis of compounds like carbazoles from azido (B1232118) biphenyls. The design of appropriate precursors would enable access to novel thiazole-fused nitrogen heterocycles via this pathway.

Reduction of the Azide Moiety to the Corresponding Amine

The conversion of the azido group in this compound to the corresponding amine, 2-amino-5-bromo-1,3-thiazole, is a pivotal transformation. This reaction opens pathways to a variety of derivatives, as the resulting amino group can be further functionalized. Several methods are available for the reduction of aryl azides, with chemoselectivity being a key consideration to avoid unwanted reactions at the bromine-substituted position.

Staudinger Reduction

A widely employed method for the mild reduction of azides to amines is the Staudinger reduction. wikipedia.orgorganic-chemistry.org This two-step reaction involves the initial treatment of the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) or tributylphosphine, to form an iminophosphorane intermediate with the expulsion of nitrogen gas. wikipedia.org Subsequent hydrolysis of the iminophosphorane yields the desired amine and a phosphine oxide byproduct. wikipedia.org The mild conditions of the Staudinger reduction make it compatible with a wide range of functional groups, including aryl halides, thus preserving the C-Br bond in the thiazole ring.

Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of azides. tcichemicals.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. tcichemicals.comyoutube.com The reaction proceeds by the addition of hydrogen across the azide group, leading to the formation of the amine and the release of nitrogen gas. youtube.com While highly efficient, care must be taken to select appropriate reaction conditions to prevent hydrodebromination (the cleavage of the C-Br bond). The choice of catalyst, solvent, and reaction pressure can be optimized to favor the selective reduction of the azide. nih.gov

Reduction Method Reagents and Conditions Products Key Advantages
Staudinger Reduction1. PPh₃ or PBu₃2. H₂O2-Amino-5-bromo-1,3-thiazole, Phosphine oxideMild conditions, High chemoselectivity wikipedia.org
Catalytic HydrogenationH₂, Pd/C or other metal catalyst2-Amino-5-bromo-1,3-thiazoleHigh efficiency, "Green" reducing agent (H₂) tcichemicals.com

Reactivity of the Bromine Atom in 1,3-Thiazole Frameworks

The bromine atom at the 5-position of the thiazole ring serves as a versatile handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, including 5-bromothiazoles. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of substituents.

Suzuki Coupling: This reaction involves the coupling of the brominated thiazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. For instance, the coupling of 2-amino-5-bromothiazole derivatives with arylboronic acids has been used to synthesize compounds with potential biological activity.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-bromothiazole (B1268178) and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylthiazoles are valuable intermediates for the synthesis of more complex heterocyclic systems.

Heck Coupling: In the Heck reaction, the 5-bromothiazole is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of a new carbon-carbon bond at the vinylic position, providing access to substituted styrylthiazoles and related structures.

Coupling Reaction Coupling Partner Typical Catalyst System Resulting C-C Bond
SuzukiBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-Aryl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl-Alkynyl
HeckAlkenePd catalyst, BaseAryl-Vinyl

The bromine atom on the 5-bromothiazole ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. While the thiazole ring is electron-rich, the presence of activating groups or specific reaction conditions can facilitate this transformation. For example, reactions with amines or sulfides under appropriate conditions can lead to the formation of 5-amino or 5-thio substituted thiazoles, respectively.

5-Bromothiazoles can be converted into organometallic reagents, such as organolithium or Grignard reagents, through metal-halogen exchange or direct insertion of the metal. These highly reactive intermediates can then be treated with various electrophiles to introduce a wide range of functional groups at the 5-position.

Lithiation: Treatment of a 5-bromothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures can result in a lithium-halogen exchange, generating the 5-lithiothiazole. This species can then react with electrophiles like aldehydes, ketones, or carbon dioxide.

Grignard Reagent Formation: The reaction of 5-bromothiazoles with magnesium metal can form the corresponding Grignard reagent (5-thiazolylmagnesium bromide). This organometallic compound can subsequently be used in reactions with a variety of electrophiles.

Orthogonal and Synergistic Reactivity in this compound

The presence of two distinct reactive sites in this compound allows for orthogonal and synergistic reactivity, enabling the selective functionalization of the molecule in a controlled manner.

The differential reactivity of the azide and bromo groups allows for a stepwise functionalization approach. The choice of reagents and reaction conditions is crucial for achieving high selectivity.

One common strategy involves first modifying the azide group. For example, the azide can be reduced to an amine via a Staudinger reduction, which is known to be compatible with aryl bromides. The resulting 2-amino-5-bromothiazole can then undergo a palladium-catalyzed cross-coupling reaction at the 5-position.

Alternatively, the bromine atom can be functionalized first. A Suzuki or Sonogashira coupling can be performed on the 2-azido-5-bromothiazole, leaving the azide group intact for subsequent transformations. The azide can then be reduced to an amine or participate in other reactions such as cycloadditions (e.g., "click chemistry").

This orthogonal reactivity allows for the synthesis of a diverse library of polysubstituted thiazoles from a single starting material, highlighting the utility of this compound as a versatile synthetic intermediate.

Cascade and Domino Reactions Leveraging Dual Reactivity

The unique molecular architecture of this compound, featuring two distinct and reactive functional groups—the azide and the bromo substituent—renders it an exceptional substrate for cascade and domino reactions. These reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds. The dual reactivity of this thiazole derivative allows for the strategic design of reaction sequences that can proceed via different pathways, including cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions.

The azide group at the 2-position is a versatile functional group known for its participation in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. It can also undergo thermal or photochemical decomposition to generate a highly reactive nitrene intermediate, which can then engage in a variety of transformations such as C-H insertion or cyclization. Concurrently, the bromo group at the 5-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents at this position.

The strategic exploitation of this dual reactivity in a cascade or domino fashion allows for the rapid assembly of complex fused heterocyclic systems. For instance, a reaction sequence could be initiated at the azide moiety, followed by a subsequent transformation involving the bromo group, or vice versa. This approach is particularly valuable in medicinal chemistry and materials science for the generation of novel molecular entities with diverse functionalities.

Detailed research has explored the potential of similar azido- and halo-substituted heterocycles in cascade reactions. While specific studies on this compound are nascent, the well-established reactivity of its constituent functional groups provides a solid foundation for predicting its behavior in such transformations. The following table summarizes potential cascade and domino reactions leveraging the dual reactivity of this compound, based on established chemical principles.

Reaction Type Reactants Conditions Intermediate(s) Final Product
Intramolecular Cycloaddition-CouplingAlkyne-tethered reactantHeat or light, followed by Pd catalyst, baseBicyclic triazole with a bromo substituentFused triazolo-thiazole with a new substituent at the former bromo position
Coupling-Click ReactionTerminal alkyne, boronic acidPd catalyst, base, then Cu(I) catalyst5-substituted-2-azidothiazole5-substituted-2-(1,2,3-triazol-4-yl)thiazole
Reductive Cyclization-CouplingReducing agent, then Pd catalyst, baseSequential addition of reagents2-amino-5-bromothiazole5-substituted-2-aminothiazole derivative

Spectroscopic and Structural Characterization Methodologies for 2 Azido 5 Bromo 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the chemical environment of the atoms within 2-azido-5-bromo-1,3-thiazole.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, a single proton signal is expected for the thiazole (B1198619) ring. This signal corresponds to the hydrogen atom at the C4 position (H-4). Due to the absence of adjacent protons, this signal appears as a sharp singlet. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the bromine atom at the C5 position.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the three distinct carbon atoms of the thiazole ring.

C2 Carbon: This carbon is directly attached to the electron-withdrawing azido (B1232118) group (-N₃) and is situated between two electronegative atoms (N and S). Consequently, it is expected to be the most deshielded carbon of the ring, appearing at the lowest field (highest ppm value).

C4 Carbon: This is the only carbon in the ring bonded to a hydrogen atom. Its chemical shift is influenced by the adjacent sulfur and C5-bromo group.

C5 Carbon: The C5 carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect, shifting the C5 signal to a higher field (lower ppm value) compared to an unsubstituted C5 carbon.

Substituent effects play a critical role in determining the precise chemical shifts in thiazole derivatives. asianpubs.orgcdnsciencepub.comresearchgate.netsemanticscholar.org The electron-withdrawing nature of both the azido and bromo substituents significantly influences the electron density around the thiazole ring, which is reflected in the chemical shift values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HH-47.5 - 8.5Singlet
¹³CC-2160 - 170Singlet
¹³CC-4120 - 130Singlet
¹³CC-5105 - 115Singlet

While 1D NMR is useful, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure, especially in more complex derivatives. ipb.ptnih.govhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings. For the parent compound, this compound, no cross-peaks would be observed in the COSY spectrum for the thiazole ring proton, as H-4 is an isolated spin system. However, in derivatives with additional protons, COSY is invaluable for establishing vicinal and geminal relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). In the HSQC spectrum of this compound, a single cross-peak would be observed, connecting the ¹H signal of H-4 to the ¹³C signal of C-4. This provides a definitive assignment for both the H-4 and C-4 resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). youtube.com For this compound, the HMBC spectrum would be particularly informative:

A correlation would be expected from the H-4 proton to the C-2 carbon (a three-bond coupling, ³J_CH).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. researchgate.netsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound (C₃HBrN₄S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a definitive method for confirming the molecular identity of a synthesized compound. rsc.orgrsc.org

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. libretexts.orgmiamioh.edu Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. libretexts.org Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks of nearly equal intensity:

The M+ peak, corresponding to the molecule containing the ⁷⁹Br isotope.

The M+2 peak, corresponding to the molecule containing the ⁸¹Br isotope.

This characteristic "doublet" in the molecular ion cluster is a powerful diagnostic tool that provides unambiguous evidence for the presence of a single bromine atom in the molecule. nih.govresearchgate.net This isotopic signature is invaluable for identifying brominated compounds in complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

For this compound, the IR spectrum provides clear evidence for its key functional groups:

Azide (B81097) (-N₃) Group: The azide group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration (ν_as). This band is highly characteristic and typically appears in the range of 2160–2120 cm⁻¹. nih.govscribd.com Its presence is a strong indicator of the successful incorporation of the azido moiety. A weaker symmetric stretching vibration (ν_s) may be observed around 1330 cm⁻¹. researchgate.net

Thiazole Ring: The thiazole ring itself has several characteristic vibrations. researchgate.net These include C=N and C=C stretching vibrations, which are typically found in the 1600–1450 cm⁻¹ region. Ring "breathing" modes and C-H bending vibrations also produce signals in the fingerprint region (below 1500 cm⁻¹), contributing to a unique spectral pattern for the heterocyclic core. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch2160 - 2120Strong, Sharp
Thiazole RingC=N / C=C Stretch1600 - 1450Medium to Weak
Thiazole RingRing VibrationsFingerprint Region (<1500)Complex

Characteristic Vibrational Frequencies of Azide and Thiazole Ring Systems

The azide group (-N₃) exhibits a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ). This band typically appears in a relatively clean region of the infrared spectrum, making it a useful diagnostic tool. The symmetric stretching vibration (νₛ) is often weaker in the IR spectrum but can be observed in the Raman spectrum.

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its vibrational spectrum is complex, with several characteristic bands arising from the stretching and bending modes of its various bonds (C=N, C=C, C-S, C-H). These ring vibrations provide a fingerprint for the thiazole system.

Below are tables summarizing the characteristic vibrational frequencies for the azide group and the thiazole ring system, which are instrumental in the analysis of this compound and its derivatives.

Table 1: Characteristic Vibrational Frequencies of the Azide Group

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Asymmetric Stretch (νₐₛ) 2160 - 2120 Strong, Sharp
Symmetric Stretch (νₛ) 1340 - 1180 Weak (IR), Strong (Raman)

Table 2: Characteristic Vibrational Frequencies of the Thiazole Ring System

Vibrational Mode Typical Wavenumber (cm⁻¹) Assignment
C-H Stretching 3100 - 3000 Aromatic C-H stretch
C=N Stretching 1650 - 1550 Ring stretch
C=C Stretching 1550 - 1450 Ring stretch
Ring Breathing/Stretching 1400 - 1300 Symmetric ring stretch
C-S Stretching 900 - 600 Ring stretch

Note: The exact positions of these bands can be influenced by the nature and position of substituents on the thiazole ring, as well as the physical state of the sample.

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable for derivatives)researchgate.net

While spectroscopic methods provide valuable information about the functional groups and connectivity of a molecule, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique is particularly powerful for resolving the precise bond lengths, bond angles, and intermolecular interactions of crystalline derivatives of this compound.

The successful application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable quality. For derivatives of this compound, this would involve dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography, such as the precise geometry of the thiazole ring and the conformation of the azide group, are invaluable for understanding the molecule's steric and electronic properties. This information can also be used to validate and refine computational models of the molecule's structure and reactivity.

Computational and Theoretical Investigations of 2 Azido 5 Bromo 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-azido-5-bromo-1,3-thiazole, these calculations would provide invaluable insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Aromaticity and Electron Density Distribution in the Thiazole (B1198619) Ring

No specific Density Functional Theory (DFT) studies concerning the aromaticity and electron density distribution of this compound have been published. Such a study would be instrumental in quantifying the aromatic character of the thiazole ring as influenced by the electron-withdrawing bromo group and the azido (B1232118) substituent. Furthermore, mapping the electron density distribution would highlight regions susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity.

Analysis of Conformational Space and Stability of Azide (B81097) Tautomers (e.g., Azido-Tetrazole Isomerism)

The conformational space of this compound, particularly concerning the rotation of the azido group, remains uncharacterized by computational methods. A significant area of interest for azido-substituted heterocycles is the potential for valence tautomerism, specifically the equilibrium between the azide form and a fused tetrazole ring. Theoretical calculations are essential to determine the relative stabilities of these isomers and the energy barrier for their interconversion. To date, no such computational analysis for this compound has been reported in the literature.

Reaction Mechanism Studies and Transition State Analysis

The azido group is a versatile functional group known to participate in a variety of reactions, including cycloadditions and rearrangements upon conversion to a nitrene. Computational modeling of these reaction pathways is critical for understanding their mechanisms and predicting product formation.

Computational Modeling of Azide Cycloaddition Pathways

The 1,3-dipolar cycloaddition of azides with alkynes or alkenes is a cornerstone of click chemistry. Computational modeling of these pathways for this compound would elucidate the transition state structures, activation energies, and regioselectivity of these reactions. This information is vital for designing efficient synthetic routes to more complex triazole-containing molecules. However, no computational studies on the cycloaddition reactions of this compound have been documented.

Elucidation of Nitrene Rearrangement Mechanisms

Upon thermal or photochemical activation, azides can extrude nitrogen gas to form highly reactive nitrenes, which can then undergo various rearrangements. Theoretical elucidation of the potential rearrangement mechanisms of the nitrene derived from this compound would provide a deeper understanding of its reactive intermediates and potential decomposition pathways. Currently, there are no published computational investigations into the nitrene chemistry of this specific compound.

Molecular Docking Studies for Predictive Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. There are no reported molecular docking studies involving this compound in the scientific literature. Such studies would be the first step in assessing its potential as a pharmacologically active agent.

In Silico Assessment of Ligand-Receptor Interactions for Molecular Probe Design

The design of molecular probes, which are essential tools for understanding biological processes, heavily relies on the in silico evaluation of ligand-receptor interactions. This computational approach allows for the prediction of binding affinities and modes of interaction between a small molecule, such as a this compound derivative, and its biological target. Molecular docking is a primary technique used in this context. It computationally places a ligand into the binding site of a receptor to determine the preferred binding orientation and affinity.

For thiazole-based compounds, molecular docking studies have been successfully employed to predict their interactions with various biological targets, including enzymes and proteins implicated in cancer and microbial infections. nih.gov For instance, in the development of novel anticancer agents, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the thiazole derivative and the active site of a target protein, such as a kinase. nih.govresearchgate.net This information is crucial for optimizing the ligand's structure to enhance its binding affinity and selectivity, a key aspect of designing effective molecular probes.

The general process for such an in silico assessment would involve:

Target Identification and Preparation: Identifying a relevant biological target and obtaining its three-dimensional structure, typically from a protein data bank.

Ligand Preparation: Generating a 3D model of the this compound derivative and optimizing its geometry.

Molecular Docking: Using specialized software to predict the binding pose and score the interaction between the ligand and the receptor.

Analysis of Interactions: Visualizing and analyzing the predicted binding mode to understand the key molecular interactions driving the binding.

Table 1: Representative In Silico Interaction Parameters for Thiazole Derivatives with a Generic Kinase Target

Interaction TypePotential Interacting Residues in Kinase Active SiteSignificance in Molecular Probe Design
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, ThrCrucial for anchoring the ligand in the binding pocket and ensuring specificity.
Hydrophobic InteractionsVal, Leu, Ile, Phe, TrpContribute significantly to the overall binding affinity by displacing water molecules.
Pi-StackingPhe, Tyr, TrpCan provide additional stability to the ligand-receptor complex, particularly with aromatic moieties.
Halogen BondingElectron-rich atoms (e.g., O, N)The bromine atom in this compound could participate in halogen bonding, enhancing binding affinity and selectivity.

Establishment of Structure-Reactivity Relationships through Theoretical Approaches

Theoretical approaches are fundamental in establishing structure-reactivity relationships, which describe how the chemical structure of a molecule influences its reactivity. For this compound, computational methods such as Density Functional Theory (DFT) can be utilized to calculate various molecular properties that dictate its chemical behavior. These properties include the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The presence of the azido (-N3) and bromo (-Br) substituents on the thiazole ring significantly influences its electronic properties and, consequently, its reactivity. evitachem.com The azido group is known for its versatility in chemical reactions, including nucleophilic substitution and reduction to an amine. evitachem.com The bromo group, on the other hand, allows for cross-coupling reactions, enabling further functionalization of the molecule. evitachem.com

Theoretical calculations can provide quantitative insights into these reactivities. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's susceptibility to nucleophilic and electrophilic attack. A lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov

Furthermore, computational studies can elucidate reaction mechanisms, helping to predict the feasibility and outcome of various chemical transformations. This is particularly valuable for understanding the reactivity of the azido group, which can undergo thermal or photochemical decomposition to form a highly reactive nitrene intermediate.

Table 2: Predicted Molecular Properties and Their Influence on the Reactivity of this compound

Calculated PropertyPredicted Influence on Reactivity
Electron Density DistributionThe nitrogen atoms of the azido group and the thiazole ring are expected to be electron-rich, making them potential sites for electrophilic attack. The carbon atom attached to the bromine is likely to be electrophilic.
HOMO-LUMO Energy GapA relatively small energy gap would suggest high chemical reactivity, making the compound a versatile intermediate for synthesizing a range of derivatives. nih.gov
Electrostatic Potential MapWould reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the prediction of intermolecular interactions and reaction sites.
Bond Dissociation EnergiesCalculations could predict the relative ease of breaking specific bonds, for instance, in the context of the azido group's decomposition or the C-Br bond's involvement in cross-coupling reactions.

Applications of 2 Azido 5 Bromo 1,3 Thiazole in Advanced Chemical Synthesis and Chemical Biology Research

Building Blocks for the Construction of Diverse Heterocyclic Systems

The dual functionality of 2-azido-5-bromo-1,3-thiazole provides chemists with a powerful tool for the synthesis of a wide array of heterocyclic compounds. The bromo and azido (B1232118) groups can be selectively manipulated to construct more elaborate molecular frameworks.

The thiazole (B1198619) nucleus is a core component of numerous natural products and approved drugs. The construction of fused-ring systems incorporating the thiazole moiety often leads to molecules with enhanced biological potency. nih.gov this compound is an excellent starting material for generating such fused structures.

The synthetic strategy often involves the chemical transformation of the azido group. For instance, the reduction of the azido group to a primary amine (2-amino-5-bromo-1,3-thiazole) provides a nucleophilic center that can participate in intramolecular or intermolecular cyclization reactions. This amine can react with a suitably functionalized partner to build an adjacent ring, leading to fused systems like thiazolo[3,2-a]pyrimidines or thiazolo[3,2-b] evitachem.commdpi.comacademie-sciences.frtriazoles, which are known for their diverse pharmacological activities.

Furthermore, the azido group itself can undergo thermal or photochemical nitrene insertion reactions or participate in [3+2] cycloaddition reactions (e.g., with alkynes to form triazoles) which, followed by subsequent ring-closing steps, can yield complex polycyclic architectures. researchgate.net The bromo atom at the 5-position can be utilized in transition-metal-catalyzed cross-coupling reactions to introduce substituents that can either be part of the fused system or can facilitate the final cyclization step.

Table 1: Potential Reactions for Fused Thiazole Synthesis from this compound

Functional Group Reaction Type Intermediate Resulting Fused System (Example)
Azido (-N₃) Reduction to Amine 2-Amino-5-bromo-1,3-thiazole Thiazolo[3,2-a]pyrimidine
Azido (-N₃) [3+2] Cycloaddition Thiazolyl-triazole Triazolo[4,5-d]thiazole

Bis-heteroaryl compounds, which contain two linked heterocyclic rings, are of significant interest in medicinal chemistry and materials science. This compound is well-suited for the synthesis of thiazole-containing bis-heteroaryls. The primary route for this transformation involves leveraging the bromine atom at the 5-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful methods for forming carbon-carbon bonds. The C-Br bond at the 5-position of the thiazole ring is reactive towards these coupling conditions. By reacting this compound with a second heterocyclic partner, such as a boronic acid or an organotin reagent, a direct link between the thiazole and the other heterocycle can be forged. nih.gov

For example, a Suzuki coupling with a pyridineboronic acid would yield a pyridyl-thiazole derivative. The azido group can be retained for further functionalization or converted to other groups either before or after the coupling reaction, adding another layer of molecular diversity. This approach allows for the modular and efficient assembly of a library of bis-heteroaryl compounds for screening purposes. nih.gov

Precursors in Medicinal Chemistry Lead Discovery and Optimization

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of clinically used drugs. encyclopedia.pubbohrium.com The versatility of this compound makes it an important precursor in the discovery and development of new therapeutic agents. mdpi.comnih.gov

The development of potent and selective ligands for biological targets like enzymes and receptors is a cornerstone of drug discovery. semanticscholar.org Thiazole derivatives have been successfully developed as inhibitors for various enzymes, including cholinesterases, and as ligands for receptors. academie-sciences.fr

This compound serves as a key starting point for creating such ligands. The bromo group can be substituted through cross-coupling reactions to introduce a variety of chemical groups, allowing for the exploration of the chemical space around the thiazole core to optimize binding interactions with a target protein. mdpi.com The azido group is particularly valuable as it can serve as a bioorthogonal handle. Using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), the thiazole core can be efficiently conjugated to other molecular fragments, such as peptides, sugars, or other small molecules, to create complex ligands with tailored properties. evitachem.com

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses reactive chemical probes to study the active state of enzymes within complex biological systems. nih.govdoaj.org These probes typically consist of a reactive group that covalently binds to an enzyme's active site, a recognition element, and a reporter tag (e.g., a fluorophore or biotin).

The azido group of this compound makes it an ideal precursor for two-step ABPP probes. mdpi.comnih.gov In this approach, a molecule derived from the thiazole acts as the recognition element and contains the reactive "warhead" to bind the target protein. The azide (B81097) functions as a small, non-perturbative tag that is inert to most biological functionalities. After the probe has labeled its protein target in a cell or cell lysate, a reporter molecule containing an alkyne is added. This reporter is then attached to the probe via the highly specific and efficient azide-alkyne click reaction, allowing for visualization or enrichment of the target protein. mdpi.comuniversiteitleiden.nl This two-step strategy is advantageous when a bulky reporter group might interfere with the initial binding of the probe to its target enzyme. mdpi.com

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a viable drug candidate. nih.gov SAR studies involve systematically modifying a molecule's structure and assessing the impact on its biological activity. This compound provides a versatile platform for conducting detailed SAR studies. mdpi.comnih.gov

Starting from this single precursor, two key positions on the thiazole ring can be independently and systematically modified:

The 5-position: The bromo group can be replaced with a wide variety of substituents using metal-catalyzed cross-coupling reactions. This allows for probing the effects of steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and lipophilicity on biological activity. mdpi.com

The 2-position: The azido group can be converted into a diverse range of functionalities. For example, it can be reduced to an amine, which can then be acylated or alkylated to generate a library of amides or amines. Alternatively, the azide can be used to form triazoles or other nitrogen-containing heterocycles. ijper.org

This systematic modification allows medicinal chemists to build a detailed map of how different chemical features on the thiazole scaffold contribute to its interaction with a biological target, guiding the rational design of more potent and selective compounds. academie-sciences.frmdpi.com

Table 2: SAR Exploration using this compound

Position of Modification Chemical Transformation Functionality Introduced Property Probed
5-position (-Br) Suzuki, Stille, Sonogashira coupling Aryl, heteroaryl, alkyl, alkynyl groups Steric hindrance, electronic effects, hydrophobicity
2-position (-N₃) Reduction, then acylation/alkylation Amides, sulfonamides, amines Hydrogen bonding capacity, charge

Applications in Materials Science

The bifunctional nature of this compound makes it a promising building block for the synthesis of novel functional organic materials. The azide and bromo substituents offer orthogonal handles for polymerization and post-polymerization modification, enabling the creation of materials with tailored properties.

Integration into Functional Organic Materials

The azide group in this compound can be utilized in various "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to incorporate the thiazole unit into polymer chains. This approach allows for the synthesis of functional polymers with pendant thiazole and triazole groups. For instance, itaconate-based polymers have been functionalized with an azide-bearing thiazole derivative to create new materials. This suggests a viable strategy for integrating this compound into a variety of polymer backbones.

Furthermore, the synthesis of π-conjugated polymers based on azothiazole has been reported, involving the bromination of a thiazole derivative as a key step. This indicates that the bromo-substituent on the thiazole ring can be a reactive site for polymerization reactions, such as Stille coupling, to form conjugated polymers. The combination of the azide and bromo functionalities in this compound could therefore enable the synthesis of cross-linked or complex polymer architectures.

Table 1: Potential Polymerization Strategies for this compound

Functional GroupPolymerization ReactionResulting Polymer Feature
Azide (-N₃)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Pendant thiazole and triazole units
Azide (-N₃)Staudinger LigationPhosphazene-containing polymers
Bromo (-Br)Stille Couplingπ-conjugated polymer backbone
Bromo (-Br)Suzuki Couplingπ-conjugated polymer backbone
Bromo (-Br)Heck CouplingVinylene-linked polymer backbone

Exploration in Optoelectronic and Sensing Technologies

Thiazole-containing compounds have demonstrated significant potential in optoelectronic and sensing applications due to their unique photophysical properties. For example, thiazolo[5,4-d]thiazole (B1587360) derivatives are known to be fluorescent and have been investigated for use in solid-state photonic and fluorescence-based optical devices researchgate.net. The emission properties of these materials can be tuned by modifying the substituents on the thiazole core researchgate.net.

Similarly, thiazole orange and its derivatives are widely used as fluorescent probes for sensing biomolecules and ions mdpi.com. The fluorescence of these dyes is often enhanced upon binding to specific targets, making them valuable tools in chemical biology and diagnostics mdpi.com. While direct studies on this compound are not available, the presence of the thiazole core suggests that its derivatives could exhibit interesting photophysical properties. The bromo and azido groups offer avenues for further functionalization to create novel dyes and sensors with tailored specificities and optical responses. For instance, the bromine atom can be replaced with various aryl groups to enhance conjugation and modulate the electronic and optical properties mdpi.com.

Catalysis and Ligand Design

The electron-rich nature of the thiazole ring and the presence of nitrogen and sulfur heteroatoms make it an excellent scaffold for the design of ligands for transition metal catalysis.

Utilization as Ligands in Transition Metal-Catalyzed Reactions

Thiazole derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. Mesoionic thiazol-5-ylidenes, a class of N-heterocyclic carbenes, have been shown to be strong electron-donating ligands for transition metals, forming stable complexes with group 9, 10, and 11 metals nih.govresearchgate.net. These complexes have potential applications in catalysis. The synthesis of such ligands often starts from functionalized thiazolium salts, which could potentially be prepared from precursors like this compound. The azide group could be reduced to an amine, which can then be functionalized and cyclized to form the corresponding thiazolium salt. The bromo group provides a handle for further modification of the ligand structure to fine-tune the catalytic activity of the resulting metal complex.

Development of Chiral Thiazole-Based Catalysts for Asymmetric Transformations

The development of chiral catalysts for asymmetric synthesis is a major focus in modern organic chemistry. Thiazole-based structures have been incorporated into chiral ligands and catalysts to achieve high enantioselectivity in various transformations. An efficient method for the solid-phase synthesis of chiral polyaminothiazoles has been developed, highlighting the potential of the thiazole scaffold in combinatorial and parallel synthesis of chiral ligands nih.gov.

Moreover, new types of chiral phase-transfer catalysts have been synthesized from cinchona alkaloids, incorporating a thiazole moiety. These catalysts have been successfully applied in the asymmetric alkylation of glycine (B1666218) derivatives with moderate to high enantioselectivities austinpublishinggroup.com. The versatility of the thiazole ring allows for the introduction of various substituents to modulate the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction. This compound could serve as a valuable starting material for the synthesis of novel chiral thiazole-based catalysts, where the azide and bromo groups can be transformed into various chiral auxiliaries or coordinating groups.

Future Research Directions and Emerging Methodologies for Azido Bromo Thiazoles

Advancements in Sustainable and Green Synthesis Approaches

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on azido-bromo-thiazoles will undoubtedly focus on greener approaches that minimize waste, reduce energy consumption, and avoid hazardous reagents.

Development of Metal-Free and Organocatalytic Transformations

Traditional synthetic routes to functionalized thiazoles often rely on metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. A significant future trend will be the development of metal-free and organocatalytic methods for the synthesis and modification of azido-bromo-thiazoles.

Recent advancements have demonstrated the feasibility of metal-free C-H functionalization of thiazoles, offering a direct way to form carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For instance, direct arylation of thiazole (B1198619) C-H bonds using diaryliodonium salts under metal-free conditions has been reported nih.gov. Organocatalysis, employing small organic molecules to catalyze reactions, presents another promising avenue. Enolate-mediated organocatalytic azide-ketone [3+2]-cycloadditions have been successfully used for the chemo- and regioselective synthesis of triazoles containing other heterocyclic rings, a strategy that could be adapted for thiazole derivatives nih.gov. Future work will likely focus on expanding the scope of these metal-free and organocatalytic reactions to include the direct and selective introduction of azide (B81097) and bromo functionalities onto the thiazole core, or the selective transformation of these groups in the presence of various catalysts.

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

ApproachAdvantagesDisadvantages
Traditional Metal-Catalyzed Synthesis High efficiency, broad scopeMetal contamination, cost, toxicity
Metal-Free C-H Functionalization Atom economy, reduced wasteMay require harsh conditions, limited scope
Organocatalysis Low toxicity, readily available catalysts, mild conditionsLower turnover numbers than metal catalysts

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of azido-bromo-thiazoles, particularly in terms of safety, scalability, and efficiency. The use of potentially explosive azide compounds can be managed more safely in microreactors due to the small reaction volumes and excellent heat transfer.

Continuous flow processes have been developed for the synthesis of various heterocycles, including indoles and other azido-containing compounds rsc.orgmdpi.comnih.gov. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the scalable synthesis of azido-bromo-thiazoles, future research will likely involve the development of integrated flow systems that combine the synthesis of the thiazole core with subsequent azidation and bromination steps in a continuous manner. This approach would not only enhance safety but also enable the on-demand production of these valuable building blocks. The multistep continuous flow assembly of 2-(1H-indol-3-yl)thiazoles has been reported, showcasing the potential for complex heterocycle synthesis in a streamlined process nih.gov.

Precision Chemo- and Regioselective Functionalization of Poly-Substituted Thiazoles

The presence of multiple reactive sites on the 2-azido-5-bromo-1,3-thiazole ring—the C2-azido group, the C5-bromo group, and the C4-H position—presents both a challenge and an opportunity for synthetic chemists. Future research will focus on developing highly chemo- and regioselective methods to functionalize this polysubstituted scaffold with precision.

The differential reactivity of the C-Br and C-H bonds can be exploited to achieve selective functionalization. For instance, palladium-catalyzed C-H activation can be directed to the C4 position, leaving the C5-bromo bond intact for subsequent cross-coupling reactions chemrxiv.orgacs.org. Conversely, a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) can be selectively performed at the C5-bromo position. The azide group at the C2 position can undergo [3+2] cycloaddition reactions with alkynes or be reduced to an amino group, providing further avenues for diversification.

A key challenge will be to control the reactivity of these different functional groups in a predictable manner. This will require a deep understanding of the electronic and steric properties of the thiazole ring and the development of tailored catalytic systems.

Integration with Advanced Bioorthogonal Chemistry Platforms and Multi-Functional Chemical Probes

The azide functionality of this compound makes it an ideal candidate for bioorthogonal chemistry applications. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes nih.gov. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) nih.govnih.govresearchgate.net.

Future research will focus on incorporating azido-bromo-thiazoles into biomolecules such as proteins, glycans, and nucleic acids to study their function in living cells. The bromo substituent can serve as a point of attachment for other functionalities, such as fluorescent dyes, affinity tags, or therapeutic agents, leading to the development of multi-functional chemical probes. For example, a thiazole-based probe could be designed to first react with its biological target via the azide group and then be visualized through a fluorescent reporter attached at the bromo position. Thiazole and benzothiazole derivatives have already shown promise as fluorescent probes for detecting metal ions and for bioimaging nih.govnih.govrsc.org.

Computational Design and Predictive Modeling for Novel Therapeutic Leads and Reaction Pathways

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. For azido-bromo-thiazoles, these methods will play a crucial role in designing novel therapeutic leads and predicting reaction pathways.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of thiazole derivatives mdpi.commdpi.comnih.govdntb.gov.ua. This understanding can be used to predict the regioselectivity of functionalization reactions and to design catalysts that favor a desired outcome. For example, DFT calculations have been used to explain the regioselectivity in the synthesis of substituted thiazoles .

In the context of drug design, computational methods can be used to screen virtual libraries of azido-bromo-thiazole derivatives for their potential to bind to specific biological targets. Molecular docking and molecular dynamics simulations can predict the binding modes and affinities of these compounds, helping to prioritize candidates for synthesis and biological testing frontiersin.orgnih.gov.

Application of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools for accelerating chemical research. In the context of azido-bromo-thiazoles, AI and ML can be applied to various aspects of their synthesis and development.

Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and regioselectivity chemrxiv.orgnih.govresearchgate.netresearchgate.netnih.gov. This can significantly reduce the number of experiments required to optimize a reaction, saving time and resources. For instance, ML models have been developed to predict the regioselectivity of C-H functionalization in heterocycles with high accuracy nih.govresearchgate.net.

Exploration of New Photochemical Reactivity and Energy Transfer Processes

The exploration of the photochemical reactivity of this compound and related azido-bromo-thiazoles represents a compelling frontier in heterocyclic chemistry. The presence of two distinct photoactive moieties, the azido (B1232118) group and the carbon-bromine bond, within the same small molecule suggests a rich and complex photochemistry that could be harnessed for novel synthetic methodologies and the development of photoresponsive materials. Future research in this area is poised to uncover new reaction pathways, intermediates, and the potential for selective activation of one functional group over the other.

Upon direct irradiation, typically with UV light, aryl and heteroaryl azides are known to extrude dinitrogen to form highly reactive nitrene intermediates in either their singlet or triplet spin states. In the case of 2-azido-1,3-thiazole, photochemical studies have indicated that the resulting nitrene can undergo ring-opening reactions. The introduction of a bromine atom at the 5-position of the thiazole ring, as in this compound, introduces an additional photochemical pathway: the cleavage of the C-Br bond. The photolysis of brominated aromatic and heteroaromatic compounds can proceed via homolytic or heterolytic cleavage of the carbon-bromine bond, leading to radical or ionic intermediates, respectively. The specific pathway is often dependent on the solvent and the electronic nature of the excited state.

A key area of future investigation will be to delineate the competition between these two photochemical pathways for this compound. The relative quantum yields of azide decomposition versus C-Br bond scission will be crucial in determining the synthetic utility of this compound as a precursor for different types of products. It is plausible that the excitation wavelength could be tuned to selectively activate one of the two functional groups. For instance, lower energy light might be sufficient to induce cleavage of the relatively weaker C-Br bond, while higher energy UV radiation may be required for the decomposition of the azide.

Furthermore, the influence of the solvent on the photochemical outcome warrants thorough investigation. In non-polar solvents, radical pathways initiated by C-Br homolysis might be favored, leading to reactions such as hydrogen abstraction from the solvent or dimerization. In polar, protic solvents, heterolytic cleavage could lead to the formation of cationic intermediates, which could be trapped by nucleophilic solvent molecules.

Emerging methodologies in this field include the use of photosensitization to activate the azido group under milder conditions. The use of transition metal photocatalysts, such as ruthenium(II) polypyridyl complexes, has been shown to enable the decomposition of vinyl and aryl azides with visible light. nih.gov This approach could offer greater selectivity and functional group tolerance compared to direct UV photolysis. Applying this methodology to this compound could potentially favor the decomposition of the azide while leaving the C-Br bond intact.

Table 1: Photochemical Data for this compound and Related Compounds

CompoundPhotochemical ReactionWavelength (nm)SolventKey IntermediatesProducts
2-Azido-1,3-thiazoleAzide decompositionUVTolueneThiazol-2-ylnitreneRing-opened polymer
5-PhenylisothiazolePhototranspositionUVBenzeneNot specifiedIsomeric thiazoles
4-BromophenolC-Br bond cleavageUVEthanolBromine radical, Phenoxyl radicalPhenol
This compoundNot availableNot availableNot availableNot availableNot available

The exploration of energy transfer processes involving this compound is another promising avenue of research. Energy transfer can occur intramolecularly, between the excited thiazole ring and the azido or bromo substituents, or intermolecularly, from a photosensitizer to the azido-bromo-thiazole.

Intramolecular energy transfer (IET) processes can significantly influence the photochemical reactivity and photophysical properties of a molecule. In derivatives of 5-methoxy-2-(2-pyridyl)thiazole, intramolecular charge transfer (ICT) from a donor to an acceptor substituent has been observed, leading to large Stokes shifts in their fluorescence spectra. nih.gov For this compound, excitation of the thiazole chromophore could lead to energy transfer to either the azido group or the C-Br bond, potentially triggering their respective photochemical reactions. The efficiency of this IET would depend on the spatial proximity and orbital overlap between the donor (excited thiazole) and the acceptor moieties. Computational studies will be invaluable in modeling the excited states of this compound to predict the likelihood and directionality of such energy transfer processes.

Intermolecular energy transfer, or photosensitization, offers a powerful tool to control the photochemical reactions of azido-bromo-thiazoles. By selecting a photosensitizer with appropriate triplet energy, it is possible to selectively generate the triplet nitrene from the azide group. This approach has been used for benzoyl azides, where sensitization leads to the formation of nitrenes that can undergo Curtius rearrangement or react with nucleophiles. rsc.org The application of photosensitization to this compound could provide a method to favor azide chemistry over C-Br bond cleavage, thereby offering a complementary synthetic strategy to direct irradiation. Future work in this area should focus on identifying suitable photosensitizers for azido-bromo-thiazoles and exploring the synthetic applications of the resulting triplet nitrenes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Azido-5-bromo-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of bromo-azido thiazoles typically involves multi-step functionalization. For example, bromination of a thiazole precursor (e.g., 5-bromo-1,3-thiazole derivatives) followed by azide substitution at the 2-position. Evidence from analogous compounds (e.g., 5-bromo-4-phenylthiazol-2-amine in ) suggests using halogenated solvents (e.g., CHCl₃) and bases (e.g., K₂CO₃) for nucleophilic substitution reactions. Optimization may include controlling reaction temperature (room temperature to reflux) and stoichiometry of azide sources (e.g., NaN₃). Reaction monitoring via TLC or HPLC is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the azide group (sharp absorption band ~2100 cm⁻¹) and thiazole ring vibrations (C-S stretch ~650 cm⁻¹) .
  • NMR : ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm for thiazole protons) and bromine-induced deshielding. ¹³C NMR identifies quaternary carbons adjacent to bromine and azide groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 peak) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in click chemistry or cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electronic structure of the azide group, predicting its reactivity in Huisgen cycloaddition with alkynes. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Molecular docking studies (as in ) may also guide applications in bioorthogonal labeling by simulating interactions with biological targets .

Q. What crystallographic strategies resolve structural ambiguities in azido-thiazole derivatives, particularly regarding ring conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction is preferred. For challenging structures, employ phase annealing (as in SHELX-90, ) to improve phase solutions. Analyze puckering parameters (e.g., Cremer-Pople for thiazole rings) and intermolecular interactions (e.g., π-π stacking, C-H⋯π) to validate packing models. highlights dihedral angles between thiazole and aryl rings (e.g., ~36°) as critical for stability .

Q. How does the electronic profile of this compound support its use in organic electronics, such as semiconductor design?

  • Methodological Answer : The electron-withdrawing bromine and azide groups enhance charge transport properties. UV-Vis and cyclic voltammetry can quantify bandgap and redox potentials. Compare with benzothiadiazole derivatives (), where similar substitution patterns improve conjugation and stability in photovoltaic devices .

Safety and Handling

Q. What safety protocols are essential when handling azido and bromo-functionalized thiazoles?

  • Methodological Answer :

  • Azide Safety : Avoid shock, friction, or heat to prevent explosive decomposition. Use blast shields and small-scale reactions .
  • Bromine Handling : Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium thiosulfate .
  • Storage : Store in cool, dry conditions away from metals or reducing agents. Safety Data Sheets (SDS) for analogous compounds ( ) recommend segregation of azides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.